molecular formula C13H16N4 B1482346 (6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine CAS No. 2098058-53-6

(6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Cat. No.: B1482346
CAS No.: 2098058-53-6
M. Wt: 228.29 g/mol
InChI Key: FBCARANJZSZJFI-UHFFFAOYSA-N
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Description

(6-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine ( 2098058-53-6) is a high-purity chemical compound supplied for research purposes. With a molecular formula of C13H16N4 and a molecular weight of 228.29 g/mol , this compound belongs to the imidazo[1,2-b]pyrazole class, a scaffold of significant interest in medicinal chemistry and drug discovery. The structure features a cyclobutyl group at the 6-position and a reactive propargyl group at the 1-position, which can be utilized in click chemistry applications for further derivatization. The primary amino group at the 7-position makes it a versatile building block, or "methanamine," for the synthesis of more complex molecules, such as amides and sulfonamides . While specific biological data for this exact compound is limited, research on closely related analogs indicates that the imidazo[1,2-b]pyrazole core is associated with a range of potential biological activities. These activities may include enzyme inhibition, such as of carbonic anhydrase and cholinesterase, and investigations into anticancer and neuroprotective effects . Furthermore, similar compounds have been investigated for their role as CXCR4 chemokine receptor antagonists, a target relevant to HIV infection and cancer metastasis . This product is intended for laboratory research use only and is not for human or veterinary diagnostic or therapeutic use. For further details, including certificates of analysis and shipping information, please contact us.

Properties

IUPAC Name

(6-cyclobutyl-1-prop-2-ynylimidazo[1,2-b]pyrazol-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-2-6-16-7-8-17-13(16)11(9-14)12(15-17)10-4-3-5-10/h1,7-8,10H,3-6,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCARANJZSZJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN2C1=C(C(=N2)C3CCC3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example: Reduction of Nitrile to Methanamine Using Borane-THF

Step Reagents and Conditions Yield Notes
Nitrile reduction Borane-THF complex in tetrahydrofuran, reflux for 16 h ~83% After reaction, methanol quench, acid hydrolysis with 6N HCl reflux, basification to pH 11 and extraction; purification by silica gel chromatography
Alternative catalytic hydrogenation Pd/C catalyst under hydrogen atmosphere, lithium hydroxide in ethyl acetate at 20°C for 16 h ~52% Mixture filtered and purified by silica gel chromatography

This method is effective for converting nitrile precursors to the corresponding primary amines, which is relevant for the methanamine group installation at the 7-position of the heterocycle.

Cross-Coupling for Cyclobutyl Substitution

Summary Table of Preparation Steps

Step Number Reaction Type Starting Material Reagents/Conditions Product Yield (%) Notes
1 Cyclization Substituted pyrazole + α-haloketone Base or acid catalysis Imidazo[1,2-b]pyrazole core Variable Formation of bicyclic core
2 Cross-coupling 6-Halo-imidazo[1,2-b]pyrazole Pd catalyst, cyclobutyl boronic acid 6-Cyclobutyl substituted intermediate High Regioselective substitution
3 N-Alkylation 1H-imidazo[1,2-b]pyrazole derivative Propargyl bromide, base (K2CO3) 1-(Prop-2-yn-1-yl) substituted intermediate High Selective N-alkylation
4 Nitrile reduction or amination 7-Nitrile or 7-halogenated intermediate Borane-THF or Pd/C hydrogenation 7-Methanamine substituted product 50-85 Conversion to primary amine

Additional Notes

  • The borane-THF reduction method offers high yield and mild conditions for nitrile-to-amine conversion, with good functional group tolerance.
  • Catalytic hydrogenation may require longer reaction times and careful control to avoid over-reduction or side reactions.
  • Cross-coupling reactions require careful selection of catalysts and ligands to optimize yield and selectivity.
  • Purification is generally achieved by silica gel chromatography using solvent systems such as chloroform:methanol:aqueous ammonia mixtures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of carbonyl derivatives.

    Reduction: Reduction reactions can target the imidazo[1,2-b]pyrazole core, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Carbonyl derivatives such as aldehydes or ketones.

    Reduction: Hydrogenated imidazo[1,2-b]pyrazole derivatives.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

The compound (6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a complex organic molecule belonging to the imidazo[1,2-b]pyrazole family. Its unique structure and functional groups make it a subject of interest in various scientific research applications, particularly in medicinal chemistry and material science. This article will explore its applications, supported by data tables and relevant case studies.

Chemical Properties and Structure

The molecular formula of this compound is C13H12N4C_{13}H_{12}N_{4} with a molecular weight of approximately 224.26 g/mol. The compound features a cyclobutyl ring, an alkyne substituent, and an imidazole ring, which contribute to its chemical reactivity and potential biological activities.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its ability to interact with various biological targets. Research indicates that compounds in the imidazo[1,2-b]pyrazole class may exhibit activities such as:

  • Kinase Inhibition : The imidazole ring allows for interactions with protein kinases, which are crucial in regulating cellular functions and are often implicated in cancer.
  • Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, potentially modulating pathways involved in neurodegenerative diseases.

Material Science

Due to its unique structural features, this compound may also find applications in material science:

  • Synthesis of Functional Polymers : The alkyne functional group can be utilized in click chemistry to synthesize polymers with specific properties for use in coatings or drug delivery systems.

Chemical Reactivity

The presence of functional groups such as cyano and alkyne allows for various chemical reactions:

  • Functionalization : The compound can undergo reactions to introduce additional functional groups, enhancing its reactivity for targeted applications.

Case Study 1: Kinase Inhibition

A study investigated the inhibition of specific kinases by derivatives of imidazo[1,2-b]pyrazoles. The results indicated that modifications to the imidazole ring significantly impacted inhibitory potency against cancer-related kinases, suggesting that the compound could be optimized for therapeutic use against certain cancers.

Case Study 2: Neuroprotection

Research focusing on neuroprotective agents has highlighted the potential of imidazo[1,2-b]pyrazole derivatives to modulate NMDA receptors, thereby reducing excitotoxicity linked to neurodegenerative diseases like Alzheimer's disease. This study emphasizes the importance of structural modifications in enhancing neuroprotective effects.

Mechanism of Action

The mechanism of action of (6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyrazole core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The cyclobutyl and prop-2-yn-1-yl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound Name CAS Number Molecular Formula MW (g/mol) Key Substituents Structural Differences References
(6-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine 2098058-53-6 C₁₃H₁₆N₄ 228.30 -NH₂ (methanamine) at position 7 Reference compound for comparison.
(6-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol 2098058-32-1 C₁₃H₁₅N₃O 229.28 -OH (methanol) at position 7 -NH₂ replaced with -OH; increased polarity, reduced basicity.
6-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile Not provided C₁₁H₉N₅ 211.22 -CN (carbonitrile) at position 7; cyclopropyl instead of cyclobutyl Smaller cycloalkyl group (cyclopropyl) increases ring strain; -CN enhances electrophilicity.
(1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine 2091619-06-4 C₉H₁₀N₄ 174.20 No cyclobutyl substituent Absence of cyclobutyl reduces steric bulk and lipophilicity.
(1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine 2092038-99-6 C₉H₁₀N₄ 174.20 Methanamine at position 6 instead of 7 Positional isomer; altered spatial orientation may affect binding interactions.
6-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile 2098058-24-1 C₁₃H₁₃N₅ 239.28 -CN (carbonitrile) at position 7 -NH₂ replaced with -CN; increased electron-withdrawing character and potential reactivity.

Key Insights from Structural Comparisons:

Substituent Effects: Methanol vs. Methanamine: Replacing -NH₂ with -OH () increases polarity, reducing basicity and altering hydrogen-bonding capacity, which may impact solubility and target interactions. Carbonitrile vs.

Cycloalkyl Variations :

  • The cyclopropyl analog () has higher ring strain than cyclobutyl, which may influence conformational stability and binding affinity in biological systems.

Core Structure Analogues :

  • Pyrazolo[3,4-d]pyrimidine derivatives () exhibit isomerization under varying conditions, highlighting the importance of substituent placement on stability and reactivity.

Research Findings and Implications

While pharmacological data are absent in the provided evidence, structural trends suggest:

  • Propargyl substituents may serve as click chemistry handles for bioconjugation or polymerization.
  • Safety profiles vary significantly; for example, the carbonitrile analog () poses explosive and aquatic toxicity risks, whereas the methanol derivative () has lower acute health hazards.

Biological Activity

The compound (6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine , also known by its IUPAC name, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₂H₁₃N₃
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 2098010-30-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The unique structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their functions. The following mechanisms have been observed in studies:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, which can lead to altered metabolic pathways.
  • Receptor Modulation : It can interact with receptors, modulating their activity and influencing signaling pathways.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving related imidazo[1,2-b]pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that these compounds could effectively reduce cell viability in various cancer cell lines, including MCF-7 and MDA-MB 231 .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been evaluated for its anti-inflammatory potential. Molecular docking studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Compounds exhibiting similar structures have shown better anti-inflammatory activity than traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential therapeutic application in inflammatory diseases .

Case Studies

Several research studies have focused on the biological activity of related compounds:

  • Study on Anticancer Properties : A study demonstrated that a series of imidazo[1,2-b]pyrazole derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
  • Inflammation Model : In an experimental model for inflammation, a related compound showed a significant decrease in pro-inflammatory cytokines when administered to rats subjected to inflammatory stimuli. This suggests a potential role in managing inflammatory conditions.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAnticancer ActivityAnti-inflammatory ActivityMechanism of Action
Compound AHighModerateCOX inhibition
Compound BModerateHighApoptosis induction
This compound High High Enzyme inhibition and receptor modulation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 2
(6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

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